(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide
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Overview
Description
(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is a complex organic compound that features a thiazolidinone core, a bromobenzylidene moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromobenzylidene Moiety: The thiazolidinone intermediate is then reacted with 3-bromobenzaldehyde in the presence of a base to form the benzylidene derivative.
Attachment of the Tert-Butyl Group: The final step involves the reaction of the benzylidene-thiazolidinone with tert-butylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolidinone core.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: It can be explored as a lead compound for the development of new drugs, especially for its potential anti-cancer and anti-inflammatory properties.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The bromobenzylidene moiety can enhance binding affinity through hydrophobic interactions, while the tert-butyl group can provide steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their anti-diabetic properties.
Benzylidene Derivatives: Compounds with benzylidene moieties are common in medicinal chemistry for their diverse biological activities.
Uniqueness
Structural Complexity: The combination of the thiazolidinone core, bromobenzylidene moiety, and tert-butyl group makes this compound unique.
Properties
IUPAC Name |
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S2/c1-17(2,3)19-14(21)7-8-20-15(22)13(24-16(20)23)10-11-5-4-6-12(18)9-11/h4-6,9-10H,7-8H2,1-3H3,(H,19,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZWNHVFYHNWEZ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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